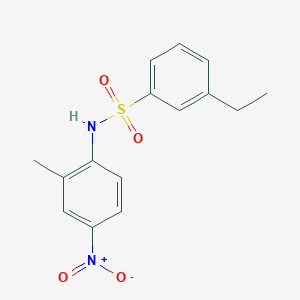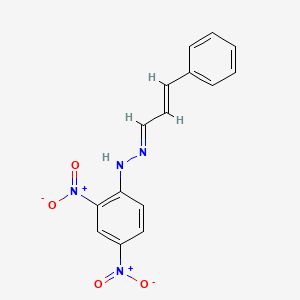![molecular formula C16H12N6O4S B15015585 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B15015585.png)
2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(4-methoxy-2-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(4-methoxy-2-nitrophenyl)acetamide is a complex organic compound with a unique structure that includes a pyridine ring substituted with amino and cyano groups, a sulfanyl linkage, and an acetamide moiety attached to a methoxy-nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(4-methoxy-2-nitrophenyl)acetamide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a multi-step process involving the condensation of suitable precursors, such as malononitrile and an aldehyde, followed by cyclization.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the pyridine derivative with a thiol compound under appropriate conditions.
Acetamide Formation: The acetamide moiety is formed by reacting the intermediate with acetic anhydride or acetyl chloride.
Attachment of the Methoxy-Nitrophenyl Group: The final step involves the coupling of the intermediate with a methoxy-nitrophenyl derivative, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with unique electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological pathways involving sulfanyl and nitrophenyl groups.
Industrial Applications: It can be used in the synthesis of advanced polymers or as a precursor for other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(4-methoxy-2-nitrophenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The sulfanyl group can form covalent bonds with active site residues, while the nitrophenyl group can participate in π-π interactions or hydrogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide
- 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(4-cyanophenyl)acetamide
Uniqueness
The presence of the methoxy group in 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(4-methoxy-2-nitrophenyl)acetamide distinguishes it from similar compounds
Propiedades
Fórmula molecular |
C16H12N6O4S |
|---|---|
Peso molecular |
384.4 g/mol |
Nombre IUPAC |
2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-(4-methoxy-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C16H12N6O4S/c1-26-11-2-3-12(13(5-11)22(24)25)20-14(23)8-27-16-10(7-18)4-9(6-17)15(19)21-16/h2-5H,8H2,1H3,(H2,19,21)(H,20,23) |
Clave InChI |
SEMGAZNWASIYPF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)NC(=O)CSC2=C(C=C(C(=N2)N)C#N)C#N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-N-(2-ethylphenyl)-2-oxoacetamide](/img/structure/B15015507.png)
![2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B15015515.png)
![3',4'-Dichloro-3-[(3-hydroxy-2-naphthylcarbonyl)hydrazono]butyranilide](/img/structure/B15015521.png)

![(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-{[(4-iodo-2-methylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B15015529.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15015536.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-4-[(4-methylphenoxy)methyl]benzohydrazide](/img/structure/B15015541.png)
![2-[(E)-[(5-Ethyl-2-hydroxyphenyl)imino]methyl]-4,6-diiodophenol](/img/structure/B15015548.png)
![2-[(E)-{2-[(4-butylphenoxy)acetyl]hydrazinylidene}methyl]phenyl acetate](/img/structure/B15015550.png)
![2,4-dibromo-6-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate](/img/structure/B15015558.png)
![(3E)-3-{2-[(2-fluorophenyl)carbonyl]hydrazinylidene}-N-(2,4,6-trimethylphenyl)butanamide](/img/structure/B15015562.png)


![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(4-bromonaphthalen-1-yl)acetohydrazide](/img/structure/B15015603.png)
